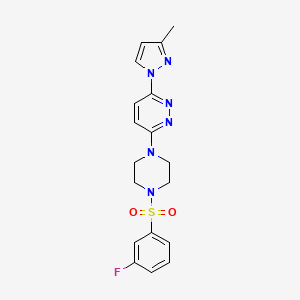

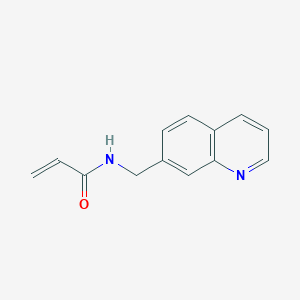

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide, commonly known as Dapagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is a drug that is used to treat type 2 diabetes mellitus. Dapagliflozin works by blocking glucose reabsorption in the kidneys, which leads to increased glucose excretion in the urine. This results in lower blood glucose levels and improved glycemic control in diabetic patients.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity : Dihydropyridine derivatives, a subclass to which the compound belongs, have been synthesized and evaluated for their antimicrobial activities (Joshi, 2015).

Cancer Treatment : The compound has been explored in the synthesis and evaluation of inhibitors for estrogen biosynthesis, which are relevant in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Anticancer and Anti-inflammatory Agents : A study synthesizing novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Herbicide Transformation : Research on the interaction of certain herbicides, including compounds similar to N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide, led to the formation of hybrid residues in soil, indicating potential agricultural applications (Bartha, 1969).

Met Kinase Inhibition : The compound has been studied for its role as a selective and orally efficacious inhibitor of the Met kinase superfamily, which has implications in cancer treatment (Schroeder et al., 2009).

Neutrophil Elastase Inhibition : Some derivatives of the compound have been synthesized and evaluated for inhibiting human neutrophil elastase, which has applications in treating inflammatory diseases (Ohmoto et al., 2001).

Metabolite Analysis in HIV Treatment : The compound has been studied as a metabolite of L-735,524, a potent HIV-1 protease inhibitor, providing insights into the drug's metabolism and elimination pathways (Balani et al., 1995).

Anticholinergic Activity : The stereochemistry of the compound has been explored for its anticholinergic activity, which can be applied in treating conditions like overactive detrusor syndrome (Oyasu et al., 1994).

Pesticide Application : The compound has been linked to the synthesis of pesticide derivatives with antimicrobial and antiviral activities, such as the inhibition of the tobacco mosaic virus (Yuan et al., 2011).

Histone Deacetylase Inhibition : It has been used in the design and synthesis of histone deacetylase inhibitors, which are significant in cancer therapy (Zhou et al., 2008).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

The broad range of biological activities exhibited by similar compounds suggests that this compound could potentially have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O/c1-5-8-9-19(26)22-16-10-12-17(13-11-16)23-20-21-15(4)14-18(24-20)25(6-2)7-3/h10-14H,5-9H2,1-4H3,(H,22,26)(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBPIMWPFQRGJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N(CC)CC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

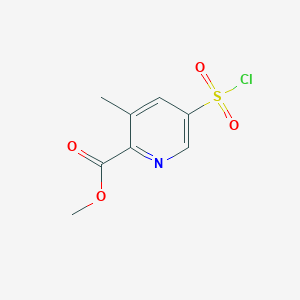

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate](/img/structure/B2367908.png)

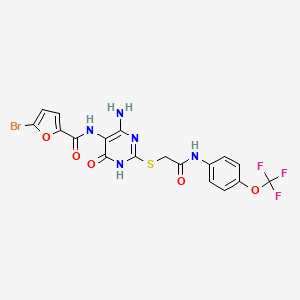

![ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2367913.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2367914.png)

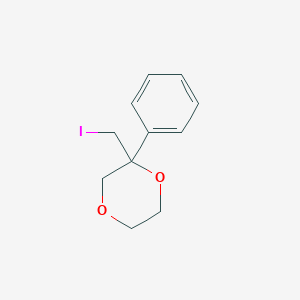

![N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367919.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2367924.png)